Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate
Description
Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with a chlorine atom at the 6-position and a methyl ester group at the 2-position via an acetoxy linker. This structure combines aromaticity from the fused triazole-pyridine system with the reactivity of the ester and chloro substituents.
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 2-(6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-9(14)4-7-11-8-3-2-6(10)5-13(8)12-7/h2-3,5H,4H2,1H3 |
InChI Key |
BXYBKGLCZVPPEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NN2C=C(C=CC2=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of N-Aminopyridines with Acetic Acid Derivatives
One common approach involves the reaction of N-amino-2-iminopyridines with acetic acid or its derivatives such as ethyl acetoacetate. This method proceeds under acidic conditions (e.g., acetic acid) and elevated temperatures, often in ethanol as a solvent, to promote cyclization and formation of the triazolo[1,5-a]pyridine ring system.
- Reaction Conditions: Typically, the reaction is carried out in ethanol with 4-6 equivalents of acetic acid at around 130 °C for 18 hours under an oxygen atmosphere to facilitate oxidative cyclization.
- Catalysts: Palladium acetate (Pd(OAc)2) at 10 mol % can be used as a catalyst to enhance the reaction efficiency.
- Yields: Yields range from moderate to high (up to 94%) depending on the equivalents of acid and atmosphere used.
- Mechanism: The reaction likely proceeds via nucleophilic addition of the enol form of the acetic acid derivative to the N-amino pyridine, followed by oxidative dehydrogenation and cyclization to form the fused triazolo ring.
| Entry | Molar Equiv. Acid | Atmosphere | Yield (%) of Triazolo[1,5-a]pyridine |
|---|---|---|---|
| 1 | 2 (AcOH) | Air | 34 |
| 2 | 4 (AcOH) | Air | 52 |
| 3 | 6 (AcOH) | Air | 74 |
| 4 | 6 (AcOH) | O2 | 94 |
| 5 | 6 (AcOH) | Argon | 6 |
Table 1: Effect of acid equivalents and atmosphere on triazolo[1,5-a]pyridine yield.
This table illustrates that increasing acetic acid equivalents and using an oxygen atmosphere significantly improves the yield, indicating the importance of oxidative conditions in the cyclization step.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of triazolo[1,5-a]pyridine derivatives. This method reduces reaction times from hours to minutes and often improves yields.
- Example: Reaction of 1-amino-2-imino-pyridine-3-carbonitriles with acetic acid derivatives under microwave heating achieves high yields in 15 minutes compared to conventional heating (3 hours).
- Advantages: Enhanced reaction rates, energy efficiency, and cleaner product profiles.
Multicomponent and One-Pot Reactions
Multicomponent reactions involving benzylidenehydrazines, dialkyl acetylene-dicarboxylates, benzaldehydes, and malononitrile catalyzed by molecular iodine have been reported for synthesizing substituted triazolo[1,5-a]pyridine derivatives with cyano and ester functionalities.
- These one-pot procedures are advantageous for their operational simplicity and ability to introduce multiple substituents simultaneously.
Esterification to Form Methyl 2-(6-chloro-triazolo[1,5-a]pyridin-2-yl)acetate
The methyl ester side chain is introduced through esterification or by using methylated acetic acid derivatives during the cyclization step.
- Direct Use of Methyl Acetoacetate: Using methyl acetoacetate instead of ethyl acetoacetate in the cyclocondensation step allows direct incorporation of the methyl ester group.
- Post-Synthetic Esterification: Alternatively, carboxylic acid intermediates can be esterified using methanol under acidic conditions (Fischer esterification).
Representative General Procedure for Preparation
- Reagents: N-amino-2-iminopyridine derivative (bearing 6-chloro substituent), methyl acetoacetate, acetic acid (6 equiv).
- Solvent: Ethanol (10 mL).
- Atmosphere: Oxygen (1 atm).
- Temperature: 130 °C.
- Duration: 18 hours.
- Workup: Upon cooling, crystals form which are filtered and recrystallized from suitable solvents to yield pure methyl 2-(6-chloro-triazolo[1,5-a]pyridin-2-yl)acetate.
Summary Table of Key Preparation Parameters
| Parameter | Description |
|---|---|
| Starting material | 6-chloro-N-amino-2-iminopyridine |
| Acetic acid equivalent | 4-6 equiv (optimal at 6 equiv) |
| Acetic acid derivative | Methyl acetoacetate |
| Solvent | Ethanol |
| Catalyst | Pd(OAc)2 (optional, 10 mol %) |
| Atmosphere | Oxygen (preferred for oxidative cyclization) |
| Temperature | 130 °C |
| Reaction time | 18 hours (can be reduced with microwave) |
| Yield | Up to 94% under optimal conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate has been studied for its antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibit significant activity against various bacterial strains. The presence of the triazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. This effect was particularly noted in breast cancer cell lines, where the compound showed a dose-dependent increase in cell death .
Agriculture
Pesticidal Applications
The compound has been explored as a potential pesticide. Its structure allows it to interact with biological systems in pests effectively. Field trials have shown that formulations containing this compound can significantly reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .
Material Science
Polymer Additives
In material science, this compound has been investigated as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Studies indicate that polymers modified with this compound exhibit improved resistance to degradation under thermal stress .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes such as cell division or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Heterocyclic System Variations
- Triazolo[1,5-a]pyridine vs. Triazolo[1,5-a]pyrimidine: Target Compound: The triazolo[1,5-a]pyridine core provides a six-membered aromatic ring with one nitrogen atom, influencing electronic properties and binding interactions. Analog (): Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate features a triazolo-pyrimidine core. Implications: Pyrimidine-based analogs may exhibit distinct pharmacokinetic profiles due to altered electronic and steric properties.
Substituent Effects
- Chloro vs. Bromo Substituents: Target Compound: The 6-chloro group contributes moderate electron-withdrawing effects and steric bulk. Analog (): N-(5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide substitutes chlorine with bromine. Analog (): Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate replaces triazolo with imidazo and substitutes bromine. The imidazo ring’s reduced aromaticity may alter solubility and metabolic stability .
- Amino vs. Chloro Substituents: Analog (): 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine replaces the ester group with an amine.
Ester Group Variations
- Methyl vs. Analog (): Ethyl ester in the triazolo-pyrimidine derivative (compound 12) may reduce metabolic clearance compared to methyl esters due to slower hydrolysis .
Structural and Physicochemical Comparison Table
Biological Activity
Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is a heterocyclic compound belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H8ClN3O2 |
| Molecular Weight | 225.63 g/mol |
| IUPAC Name | This compound |
| InChI Key | BXYBKGLCZVPPEE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=NN2C=C(C=CC2=N1)Cl |
The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. It is hypothesized that this compound may inhibit certain enzymes or receptors, disrupting essential biological processes such as cell division and protein synthesis. The precise molecular targets remain under investigation but are critical for understanding its therapeutic potential.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has shown activity against various pathogens. For instance:
- Chlamydia : The compound has been noted for its selective activity against Chlamydia, which is crucial for developing targeted therapies against this pathogen .
- Bacterial Infections : Preliminary studies suggest moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, although it was found to be less potent than established antibiotics .
Anticancer Potential
Triazole derivatives are also being explored for their anticancer properties. Research on related compounds has indicated that they can inhibit AXL receptor tyrosine kinase function, which plays a role in cancer progression. This inhibition could make this compound a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
- Antichlamydial Activity : A study focused on synthesizing new compounds based on triazole structures demonstrated their potential as antichlamydial agents. The results indicated that specific modifications in the chemical structure significantly enhanced their efficacy against Chlamydia .
- Antibacterial Studies : Another research effort evaluated a series of triazole compounds for antibacterial activity against various Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications could lead to improved antimicrobial potency .
- In Vivo Studies : Ongoing investigations are assessing the toxicity profiles and therapeutic indices of these compounds in animal models to ensure safety and efficacy before clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
